Tetracaine N-Oxide

Description

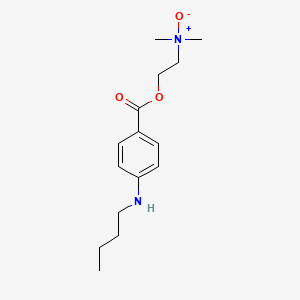

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCNHTQKPJXAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetracaine N-Oxide: Structural Characterization, Pharmacokinetics, and Analytical Methodologies

Executive Summary

As regulatory agencies increasingly scrutinize active pharmaceutical ingredient (API) purity and metabolic profiling, the comprehensive characterization of API degradants and metabolites has become paramount. Tetracaine N-Oxide is a critical compound of interest in this domain. Originating both as an oxidative degradation impurity during the manufacturing of the local anesthetic Tetracaine and as a major in vivo urinary metabolite, its quantification is essential for both pharmacokinetic modeling and Quality Control (QC) compliance.

This technical guide provides an in-depth analysis of Tetracaine N-Oxide, detailing its physicochemical properties, metabolic pathways, and a self-validating analytical protocol for its isolation and quantification using LC-MS/MS.

Chemical Structure and Physicochemical Properties

Tetracaine is an ester-type local anesthetic characterized by a lipophilic butylamino group and a hydrophilic dimethylamine tail[]. The N-oxidation of the tertiary amine group yields Tetracaine N-Oxide. This structural modification significantly alters the electron distribution and polarity of the molecule, shifting its chromatographic retention behavior and thermal stability.

Understanding these properties is critical for analytical scientists developing stability-indicating methods or conducting analytical method validation (AMV)[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Tetracaine N-Oxide, which dictate its behavior in both biological matrices and analytical solvent systems.

| Property | Value |

| IUPAC Name | 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethan-1-amine oxide |

| CAS Number | 55750-02-2[3] |

| Molecular Formula | C15H24N2O3[3] |

| Molecular Weight | 280.36 g/mol [4] |

| Predicted pKa | 4.37 ± 0.40[5] |

| Parent Drug | Tetracaine (C15H24N2O2)[3] |

| Primary Classification | API Impurity / Bioactive Metabolite[6] |

Pharmacokinetics and Metabolic Pathways

In biological systems, the clearance of ester-type anesthetics typically relies heavily on rapid hydrolysis by plasma pseudocholinesterases. However, Tetracaine exhibits a unique metabolic profile.

In vivo studies across multiple mammalian models (including mice, rats, rabbits, and horses) have demonstrated that hepatic N-oxidation is a primary clearance pathway. Approximately 10% of an administered tetracaine dose is excreted in the urine as Tetracaine N-Oxide, whereas less than 2% is excreted as the unchanged parent API[7].

Metabolic pathways of Tetracaine highlighting N-oxidation and ester hydrolysis.

Causality in Metabolism: The prominence of the N-oxide metabolite is driven by the action of Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes in the liver. The steric hindrance and lipophilicity of the butyl group on the aromatic ring partially shield the ester bond from immediate hydrolysis, allowing the tertiary amine tail to undergo rapid first-pass oxidation.

Analytical Methodologies for Impurity Profiling

Because Tetracaine N-Oxide serves as both a reference standard for traceability against pharmacopeial standards (USP/EP) and a target analyte in stability studies[2], robust analytical workflows are mandatory.

The N-oxide moiety is notoriously susceptible to thermal degradation (deoxygenation), meaning traditional Gas Chromatography (GC) often yields false negatives by converting the N-oxide back into the parent tetracaine. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using soft ionization is the gold standard.

Step-by-step LC-MS/MS analytical workflow for Tetracaine N-Oxide quantification.

Step-by-Step LC-MS/MS Protocol

This protocol is designed as a self-validating system to ensure absolute confidence in impurity quantification.

Step 1: Sample Preparation

-

Action: Dissolve the API or biological sample in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water to yield a final concentration of 1 mg/mL.

-

Causality: Tetracaine is highly lipophilic, while its N-oxide is significantly more polar. A 50:50 organic/aqueous ratio ensures complete solubilization of both species without inducing spontaneous aqueous hydrolysis of the ester bond prior to injection.

Step 2: Chromatographic Separation

-

Action: Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

-

Causality: The C18 stationary phase provides the necessary hydrophobic retention for the parent drug, while the gradient elution allows the earlier elution of the polar N-oxide. Formic acid is critical; it provides the protons necessary for positive electrospray ionization (ESI+) and acts as an ion-pairing agent to suppress peak tailing of the amine groups.

Step 3: Mass Spectrometry (ESI-MS/MS)

-

Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+). Target the precursor ion m/z 281.4 [M+H]+ for the N-Oxide.

-

Causality: Soft ionization (ESI) is strictly required to prevent in-source thermal deoxygenation. If hard ionization were used, the N-oxide would fragment back to m/z 265.4, artificially inflating the parent API signal and masking the impurity.

Step 4: Self-Validating System Suitability Testing (SST)

-

Action: Execute a sequence consisting of: Blank Solvent → Lower Limit of Quantification (LLOQ) Standard → Blank Solvent → Unknown Sample.

-

Causality (Trustworthiness): This specific sequence validates the integrity of the run. The first blank establishes the baseline. The LLOQ proves the instrument's sensitivity threshold on the exact day of analysis. The second blank is the critical self-validating step: it proves that the N-oxide signal does not carry over in the column or ESI source. If the second blank is clean, any m/z 281.4 signal in the subsequent unknown sample is definitively confirmed as a true impurity, not an analytical artifact.

Regulatory and Quality Control Implications

The identification of Tetracaine N-Oxide is not merely an academic exercise; it has profound regulatory implications. Under ICH Q3A/Q3B guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds.

Furthermore, the secondary degradation of N-oxides can lead to the formation of highly scrutinized compounds. For instance, the presence of Tetracaine N-Oxide in formulating environments can be a precursor to nitroso impurities, such as N-Nitroso Tetracaine N-Oxide[2]. Because nitrosamines are classified as a "cohort of concern" due to their mutagenic potential, tracking the N-oxide precursor is a mandatory preventive measure in modern pharmaceutical quality control[2].

References

-

Tetracaine N-Oxide | CAS 55750-02-2 - Veeprho Veeprho[Link]

-

CAS No : 55750-02-2 | Product Name : Tetracaine N-Oxide Pharmaffiliates[Link]

-

Tetracaine N-Oxide - CAS - 55750-02-2 Axios Research[Link]

-

(lidocaine and tetracaine) Product Monograph Health Canada[Link]

Sources

- 2. Tetracaine N-Oxide - CAS - 55750-02-2 | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 55750-02-2 | CAS DataBase [m.chemicalbook.com]

- 6. Tetracaine N-Oxide | CAS 55750-02-2 | LGC Standards [lgcstandards.com]

- 7. pdf.hres.ca [pdf.hres.ca]

Synthesis Pathways and Characterization of Tetracaine N-Oxide: A Comprehensive Technical Guide

Introduction & Scientific Context

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent ester-type local anesthetic widely used in ophthalmology and regional anesthesia. During its lifecycle—from active pharmaceutical ingredient (API) formulation to physiological metabolism—Tetracaine is highly susceptible to oxidative degradation. The primary oxidative degradant is Tetracaine N-Oxide (CAS: 55750-02-2), formed via the oxidation of its dialkyl tertiary amine group[1].

For researchers and drug development professionals involved in Abbreviated New Drug Applications (ANDA), quality control (QC), and impurity profiling, synthesizing high-purity Tetracaine N-Oxide as a reference standard is a critical requirement[2]. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and analytical characterization required to produce and verify this specific pharmacopeial impurity.

Mechanistic Rationale: Selecting the Oxidative Pathway

The synthesis of tertiary amine N-oxides relies on electrophilic oxygen transfer. The two most common reagents evaluated for this transformation are Hydrogen Peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (mCPBA)[3].

-

Hydrogen Peroxide (H₂O₂): While H₂O₂ is atom-economical, the uncatalyzed oxidation of tertiary amines is kinetically sluggish. More critically, Tetracaine contains an ester linkage that is highly susceptible to hydrolysis in aqueous environments at extreme pH levels[4]. Prolonged exposure to aqueous H₂O₂ often leads to the unwanted cleavage of the ester bond, yielding 4-(butylamino)benzoic acid instead of the target N-oxide.

-

mCPBA (The Preferred Route): mCPBA is the reagent of choice for laboratory-scale synthesis of analytical standards[3]. It operates efficiently in anhydrous organic solvents (such as Dichloromethane) at low temperatures (0–4°C). This environment completely suppresses ester hydrolysis while providing rapid, quantitative conversion of the tertiary amine to the N-oxide.

Fig 1: Reaction mechanism for the electrophilic oxidation of Tetracaine to Tetracaine N-Oxide.

Experimental Protocol: A Self-Validating Synthesis Workflow

Expertise & Experience Note: A critical failure point in N-oxide synthesis is over-oxidation or the dangerous retention of peroxy-byproducts. To ensure scientific integrity, the following protocol is designed as a self-validating system . We integrate specific quenching and washing checkpoints that chemically verify the removal of reactive impurities before proceeding to isolation.

Step-by-Step Methodology

-

Solubilization of the Free Base: Dissolve 1.0 equivalent of Tetracaine free base in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate). Cool the reaction flask to 0°C using an ice-water bath.

-

Causality: The low temperature mitigates the exothermic nature of the peroxyacid reaction and thermodynamically prevents the cleavage of the delicate ester bond.

-

-

Oxidation: Dissolve 1.05 equivalents of purified mCPBA in a minimal amount of DCM. Add this solution dropwise to the Tetracaine solution over 30 minutes under continuous magnetic stirring.

-

Reaction Monitoring (Checkpoint Alpha): Stir the mixture for 1–2 hours at 0°C. Validate reaction completion via Thin-Layer Chromatography (TLC) using an eluent of DCM/MeOH/NH₄OH (90:9:1). The N-oxide will appear as a highly polar spot with a significantly lower Rf value compared to the starting material.

-

Quenching (Checkpoint Beta): Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

-

Causality & Validation: Thiosulfate selectively reduces any unreacted mCPBA to m-chlorobenzoic acid. Validate this step by testing the organic layer with starch-iodide paper; a negative (colorless) result confirms the complete destruction of residual peroxides.

-

-

Extraction & Neutralization: Wash the organic layer three times with saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Causality: Both mCPBA and its byproduct (m-chlorobenzoic acid) are acidic. The bicarbonate wash converts them into water-soluble sodium salts, cleanly partitioning them into the aqueous phase while the Tetracaine N-oxide remains in the organic phase.

-

-

Isolation: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 30°C to avoid thermal degradation.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM to DCM/MeOH gradient) to yield pure Tetracaine N-Oxide (>95% purity)[5].

Fig 2: Self-validating experimental workflow for the synthesis and isolation of Tetracaine N-Oxide.

Analytical Characterization & Data Presentation

Validating the synthesized Tetracaine N-Oxide requires multi-modal analytical techniques. High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for this class of compounds[6].

Dialkyl tertiary amine-N-oxides exhibit highly specific, structurally dependent dissociation pathways. During low-energy collision-induced dissociation (CID), Tetracaine N-Oxide demonstrates a diagnostic loss of N,N-dimethylhydroxylamine, which localizes the site of oxidation directly to the terminal amine rather than the secondary amine of the butyl group[6].

Table 1: Quantitative & Qualitative Validation Parameters

| Parameter | Specification / Expected Value |

| Chemical Name | 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide |

| CAS Registry Number | 55750-02-2 |

| Molecular Formula | C₁₅H₂₄N₂O₃ |

| Molecular Weight | 280.36 g/mol |

| Precursor (API) | Tetracaine (CAS: 94-24-6) |

| Diagnostic MS/MS Loss | -61 Da (Loss of N,N-dimethylhydroxylamine) |

| Purity Target (QC) | > 95% (HPLC-UV at 254 nm) |

References

-

Bloom Tech - Pure Tetracaine CAS 94-24-6 Suppliers & Properties. Retrieved from: [Link]

-

Analytical Chemistry (ACS Publications) - A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways. Retrieved from:[Link]

-

National Institutes of Health (PMC) - Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from: [Link]

Sources

Tetracaine N-Oxide: Comprehensive Physical, Chemical, and Analytical Profiling

Executive Summary

Tetracaine is a potent, ester-type local anesthetic widely utilized in ophthalmic, topical, and spinal anesthesia. However, its molecular architecture renders it susceptible to specific degradation pathways, notably ester hydrolysis and amine oxidation. Tetracaine N-Oxide (CAS: 55750-02-2) is the primary oxidative degradant and a critical in vivo metabolite of tetracaine [1]. In the highly regulated landscape of pharmaceutical development, quantifying and controlling this impurity is a mandatory requirement for Abbreviated New Drug Applications (ANDA) and continuous Quality Control (QC) [1].

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of Tetracaine N-Oxide, elucidates its mechanisms of formation, and establishes field-proven, self-validating analytical protocols for its synthesis and quantification.

Structural and Chemical Significance

Tetracaine N-Oxide is formed when the tertiary amine group of the tetracaine molecule undergoes oxidation. The parent drug, tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate), contains a highly reactive dimethylaminoethyl tail. Upon exposure to reactive oxygen species (ROS), peroxides, or specific enzymatic pathways (such as hepatic cytochrome P450s), the nitrogen atom in the dimethylamine group donates its lone pair to an oxygen atom, forming a highly polar N-oxide bond (N→O).

This structural modification drastically alters the molecule's physicochemical profile. The introduction of the N-oxide dipole increases the hydrophilicity of the compound, reducing its lipid partition coefficient compared to the parent API. Consequently, Tetracaine N-Oxide exhibits diminished anesthetic potency but serves as a highly reliable biomarker for both API degradation [2] and systemic drug metabolism [4].

Physical and Chemical Properties

Understanding the baseline physicochemical properties of Tetracaine N-Oxide is essential for chromatographic method development and stability testing. The table below synthesizes the core quantitative data for this reference standard.

| Property | Value / Description |

| IUPAC Name | 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide |

| CAS Registry Number | 55750-02-2 |

| Molecular Formula | C₁₅H₂₄N₂O₃ |

| Molecular Weight | 280.36 g/mol |

| Appearance | White to light-yellow solid / powder |

| Solubility | Soluble in methanol, ethanol, and aqueous acidic buffers; slightly soluble in non-polar organic solvents. |

| Stability | Sensitive to extreme pH (ester hydrolysis) and prolonged UV exposure. |

| Primary Use | Analytical reference standard, impurity profiling, metabolic biomarker [1]. |

Mechanisms of Degradation and Metabolism

Tetracaine degradation is governed by two competing pathways: Oxidation and Hydrolysis .

-

Oxidative Pathway: The tertiary amine is oxidized to form Tetracaine N-Oxide. In laboratory settings, this is often catalyzed by trace metal impurities, exposure to atmospheric oxygen over time, or interaction with formulation excipients containing peroxide impurities. In vivo, up to 10% of a systemically absorbed tetracaine dose is excreted in the urine as Tetracaine N-Oxide in mammalian models [4].

-

Hydrolytic Pathway: The ester linkage is cleaved via base-catalyzed or esterase-mediated hydrolysis, yielding 4-butylaminobenzoic acid (4-BABA) and dimethylaminoethanol. 4-BABA is a known degradation marker that must be monitored alongside the N-oxide [2].

Tetracaine degradation pathways yielding N-Oxide and hydrolytic products.

Experimental Protocols: Synthesis and Validation

To utilize Tetracaine N-Oxide as a reference standard, analytical laboratories often synthesize it directly from the parent API. The following protocol outlines a self-validating methodology for the controlled oxidation of tetracaine, ensuring high yield while preventing unintended ester hydrolysis [3].

Protocol: Controlled Synthesis of Tetracaine N-Oxide

Rationale & Causality: Hydrogen peroxide ( H2O2 ) is selected as the primary oxidizing agent rather than stronger oxidants (like permanganate) because it selectively oxidizes the tertiary aliphatic amine without cleaving the labile ester linkage. The reaction is maintained at a neutral to slightly acidic pH to suppress base-catalyzed hydrolysis of the ester bond.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g of Tetracaine Hydrochloride in 20 mL of methanol. Causality: Methanol provides optimal solubility for both the parent API and the resulting polar N-oxide.

-

Oxidation: Add 3.0 mL of 30% aqueous H2O2 dropwise to the solution while stirring at 0°C in an ice bath. Causality: The exothermic nature of N-oxidation requires thermal control to prevent the formation of secondary degradation products.

-

Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 24 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Ammonia (90:10:1). The N-oxide will exhibit a significantly lower Retention Factor ( Rf ) than the parent tetracaine due to its increased polarity.

-

Quenching: Once the parent API is consumed, quench the excess H2O2 by adding a catalytic amount of platinum black or by washing with a mild sodium sulfite solution. Causality: Unquenched peroxides will interfere with downstream chromatographic purification and LC-MS ionization.

-

Purification: Evaporate the methanol under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure Tetracaine N-Oxide fraction.

-

Characterization: Validate the structural integrity using LC-MS (Expected m/z for [M+H]+ is 281.3) and 1H -NMR to confirm the downfield shift of the dimethylamine protons adjacent to the newly formed N-oxide bond.

Analytical Detection in Quality Control (QC)

For pharmaceutical stability testing, Tetracaine N-Oxide must be resolved from the parent drug and other impurities (like 4-BABA and Tetracaine Impurity C).

Recommended LC-MS/MS Workflow:

-

Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramping to 95% B over 5 minutes. Causality: The gradient must start highly aqueous to retain the polar Tetracaine N-Oxide, while the organic ramp ensures the elution of the highly lipophilic parent tetracaine.

-

Detection: Electrospray Ionization (ESI) in positive mode. The N-oxide readily accepts a proton, making ESI+ highly sensitive for trace-level quantification (Limit of Detection < 1 ng/mL) [4].

Analytical workflow for the isolation and quantification of Tetracaine N-Oxide.

Conclusion

Tetracaine N-Oxide is a pivotal compound in the lifecycle management of tetracaine-based pharmaceuticals. Because the parent drug is highly susceptible to both oxidative and hydrolytic degradation, rigorous analytical monitoring is required to ensure patient safety and drug efficacy [2]. By employing controlled synthetic protocols for reference standard generation and utilizing high-resolution LC-MS methodologies, researchers can accurately map the degradation kinetics and metabolic fate of tetracaine in both formulation stability studies and in vivo pharmacokinetic profiling.

References

-

Veeprho. "Tetracaine Impurities and Related Compound". Veeprho Pharmaceuticals. Available at:[Link]

-

ResearchGate. "Oxidation of Tetracaine Hydrochloride by Chloramine-B in Acid Medium: Kinetic Modeling". ResearchGate. Available at:[Link]

-

Bibliothèque et Archives Canada. "IN VITRO VIABLE SKIN MODEL DEVELOPMENT TO ASSESS CUTANEOUS DELIVERY AND METABOLISM OF ESTER-TYPE COMPOUNDS". National Library of Canada. Available at:[Link]

IUPAC name for Tetracaine N-Oxide

An In-Depth Technical Guide to Tetracaine N-Oxide: IUPAC Nomenclature, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of Tetracaine N-Oxide, a critical metabolite and process impurity of the local anesthetic, Tetracaine. The document delineates the definitive chemical identity of the compound, including its International Union of Pure and Applied Chemistry (IUPAC) name: 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide [1]. It presents key physicochemical properties, outlines a logical synthetic pathway via the oxidation of its parent compound, and details advanced analytical methodologies for its unambiguous characterization.

Primarily geared towards researchers, scientists, and drug development professionals, this guide emphasizes the practical application of analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). A detailed protocol for its identification is provided, highlighting diagnostic fragmentation patterns crucial for distinguishing it from other related substances. The significance of Tetracaine N-Oxide within a regulatory framework, particularly concerning impurity profiling and metabolic studies, is also discussed, underscoring the necessity for well-characterized reference standards in pharmaceutical quality control.

Introduction

The Parent Compound: Tetracaine

Tetracaine, also known as amethocaine, is a potent local anesthetic belonging to the amino-ester class.[2][3] It is widely utilized for topical anesthesia of the eyes, nose, and throat, as well as in spinal anesthesia.[2][4][5] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes.[6][][8] This action prevents the initiation and propagation of nerve impulses, resulting in a localized loss of sensation.[4][8] Due to its high lipid solubility, Tetracaine exhibits a rapid onset and a longer duration of action compared to many other local anesthetics.[2][5]

Tetracaine N-Oxide: A Critical Metabolite and Impurity

In the context of drug development and quality control, understanding the derivatives of an active pharmaceutical ingredient (API) is paramount. Tetracaine N-Oxide is a significant related compound that arises from two primary sources: as a product of oxidative metabolism of Tetracaine in vivo and as a degradation product or process impurity during the synthesis or storage of Tetracaine.[6][9] Its tertiary amine moiety is susceptible to oxidation, yielding the corresponding N-oxide.

For drug development professionals, the presence of Tetracaine N-Oxide must be monitored and controlled to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines Q3A/B for impurities in new drug substances.[6] Furthermore, in pharmacokinetic and drug metabolism studies, its identification is crucial for elucidating the complete metabolic fate of Tetracaine.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its precise nomenclature and key identifiers. Tetracaine N-Oxide is registered under CAS Number 55750-02-2.[1][][10][11][12][13][14][15][16]

| Property | Value | Source(s) |

| IUPAC Name | 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide | [1] |

| Alternate Name | 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide | [12][16][17] |

| CAS Number | 55750-02-2 | [1][10][12][14] |

| Molecular Formula | C₁₅H₂₄N₂O₃ | [1][10][12][13][14][15][17] |

| Molecular Weight | 280.37 g/mol | [1][10] |

| Monoisotopic Mass | 280.17868 Da | [17] |

| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OCC(C)[O-] | [12][16][17] |

| InChI Key | VGCNHTQKPJXAHJ-UHFFFAOYSA-N | [17] |

| Predicted XlogP | 3.2 | [17] |

| Appearance | White to Almost White Powder/Crystal | [5] |

| Storage | 2-8°C | [5][15] |

Synthesis and Manufacturing

The generation of Tetracaine N-Oxide as a reference standard requires a two-stage chemical process: the synthesis of the Tetracaine precursor followed by a controlled oxidation reaction.

Synthesis of the Tetracaine Precursor

Tetracaine is commonly synthesized via the alkylation of an aminobenzoate ester. One established route involves the reaction of 2-(dimethylamino)ethyl 4-aminobenzoate with an n-butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate and a suitable solvent like N,N-dimethylformamide (DMF).[18]

Oxidation to Tetracaine N-Oxide

The conversion of the tertiary amine in Tetracaine to its N-oxide is a standard chemical transformation. This oxidation can be achieved using various oxidizing agents, with common choices including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. The reaction selectively targets the nucleophilic nitrogen of the dimethylamino group without affecting the other functional groups in the molecule under controlled conditions.

Protocol 1: Conceptual Synthesis of Tetracaine N-Oxide

This protocol describes a general laboratory procedure for the N-oxidation of Tetracaine.

-

Dissolution: Dissolve Tetracaine base in a suitable organic solvent (e.g., methanol or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.

-

Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide or a solution of m-CPBA in dichloromethane) dropwise to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching: If m-CPBA is used, quench the reaction by adding a reducing agent like aqueous sodium sulfite. If H₂O₂ is used, excess reagent can be destroyed by adding a small amount of manganese dioxide until oxygen evolution ceases.

-

Work-up & Purification: Perform an appropriate aqueous work-up to remove byproducts. The crude Tetracaine N-Oxide can then be purified using column chromatography or recrystallization to yield the final product.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies for Characterization and Quantification

The definitive identification and quantification of Tetracaine N-Oxide, particularly at low levels within an API matrix, necessitates the use of high-resolution analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating Tetracaine from its related substances, including Tetracaine N-Oxide.[6] A reversed-phase method, typically employing a C18 or PFP (pentafluorophenyl) column, provides excellent resolution. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is effective for separating the more polar N-oxide from the parent drug.

Mass Spectrometric Identification

The most powerful technique for the structural confirmation of Tetracaine N-Oxide is tandem mass spectrometry (MS/MS), commonly coupled with HPLC (LC-MS/MS).[9] Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺ at m/z 281.18.

A key insight for researchers is the characteristic fragmentation behavior of tertiary amine N-oxides. A study on the characterization of such metabolites demonstrated that these compounds undergo a diagnostic neutral loss upon collision-induced dissociation (CID).[9] For Tetracaine N-Oxide, this involves the loss of N,N-dimethylhydroxylamine (mass = 61.06 Da), which is a highly specific and definitive fragmentation pathway that confirms the location of the oxygen on the tertiary amine.[9] This allows for unambiguous identification even in a complex matrix.

Protocol 2: HPLC-ESI-MS/MS Method for Identification

This protocol provides a robust methodology for the detection and identification of Tetracaine N-Oxide.

-

Standard/Sample Preparation: Prepare a stock solution of the Tetracaine N-Oxide reference standard (if available) or the Tetracaine sample to be analyzed in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of 1-10 µg/mL.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions (ESI+):

-

Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Product Ion Scan:

-

Precursor Ion: m/z 281.18.

-

Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.

-

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 281.18 to locate the peak corresponding to Tetracaine N-Oxide.

-

Examine the product ion spectrum for this peak.

-

Confirmation Criterion: The presence of a significant product ion resulting from the neutral loss of 61 Da (N,N-dimethylhydroxylamine) provides definitive confirmation of the Tetracaine N-Oxide structure.

-

Pharmacological and Regulatory Context

Metabolic Fate of Tetracaine

The metabolism of Tetracaine is rapid and occurs primarily through hydrolysis of the ester linkage by plasma esterases (e.g., butyrylcholinesterase), yielding 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.[4][5] However, oxidative pathways also contribute to its biotransformation. The formation of Tetracaine N-Oxide represents a Phase I metabolic reaction targeting the tertiary amine, a common pathway for drugs containing this functional group.[9]

Toxicological and Pharmacological Significance

The pharmacological and toxicological profiles of most metabolites are less characterized than their parent drugs. While Tetracaine's anesthetic properties and potential systemic toxicity (if absorbed in high amounts) are well-documented, specific data for Tetracaine N-Oxide is scarce.[4] Generally, N-oxidation is a detoxification pathway that increases the polarity of a compound, facilitating its renal excretion. However, the primary significance for drug development lies in its role as a potential impurity that must be quantified and controlled.

Regulatory Implications

From a regulatory standpoint, any impurity in an API that is present above a certain threshold (typically 0.10-0.15%) must be identified, reported, and qualified. Therefore, having a well-characterized reference standard of Tetracaine N-Oxide is essential for:

-

Analytical Method Validation: To prove that an HPLC method is capable of accurately detecting and quantifying the impurity.[10]

-

Quality Control: For routine testing of API batches to ensure they meet the established purity specifications.

-

Stability Studies: To monitor the formation of Tetracaine N-Oxide as a degradation product under various stress conditions (heat, light, humidity).

Conclusion

Tetracaine N-Oxide, identified by the IUPAC name 2-((4-(butylamino)benzoyl)oxy)-N,N-dimethylethan-1-amine oxide, is a compound of significant interest in pharmaceutical science. As both a metabolite and a potential impurity of the anesthetic Tetracaine, its accurate identification and control are critical for ensuring drug safety and quality. The synthetic route via controlled oxidation of the parent compound is straightforward, enabling the production of necessary reference materials. Furthermore, the application of advanced analytical techniques, particularly HPLC-MS/MS, allows for its unambiguous characterization through highly specific fragmentation pathways. This guide provides the foundational knowledge and practical methodologies required by researchers and industry professionals to effectively manage this important related substance in a drug development and manufacturing environment.

References

-

Tetracaine N-Oxide | CAS 55750-02-2. Veeprho. [Link]

-

Tetracaine n-oxide (C15H24N2O3). PubChemLite. [Link]

-

Tetracaine Impurities and Related Compound. Veeprho. [Link]

-

Tetracaine. StatPearls - NCBI Bookshelf. [Link]

-

Tetracaine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. [Link]

-

Tetracaine. Wikipedia. [Link]

-

Tetracaine N-Oxide - CAS - 55750-02-2. Axios Research. [Link]

-

What is the mechanism of Tetracaine? Patsnap Synapse. [Link]

-

Study on the syhthesis process of tetracaine hydrochloride. ResearchGate. [Link]

-

Tetracaine N-Oxide CAS NO.55750-02-2. Shanghai Forever Synthesis Co.,Ltd.. [Link]

-

Tetracaine N-Oxide : CAS No. 55750-02-2. Omsynth Lifesciences. [Link]

-

CAS No : 55750-02-2 | Product Name : Tetracaine N-Oxide. Pharmaffiliates. [Link]

-

Determination of procaine, benzocaine and tetracaine by sequential injection analysis with permanganate-induced chemiluminescence detection. PubMed. [Link]

-

Electrochemical oxidation of anesthetic tetracaine in aqueous medium. Influence of the anode and matrix composition. ResearchGate. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tetracaine - Wikipedia [en.wikipedia.org]

- 4. Tetracaine: Package Insert / Prescribing Information [drugs.com]

- 5. Tetracaine | 94-24-6 [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 8. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 9. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetracaine N-Oxide - CAS - 55750-02-2 | Axios Research [axios-research.com]

- 11. TETRACAINE N-OXIDE | 55750-02-2 [chemicalbook.com]

- 12. Tetracaine N-Oxide | CAS 55750-02-2 | LGC Standards [lgcstandards.com]

- 13. Tetracaine N-Oxide, CasNo.55750-02-2 Shanghai Forever Synthesis Co.,Ltd. China (Mainland) [koutingchem.lookchem.com]

- 14. omsynth.com [omsynth.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Tetracaine N-Oxide | CAS 55750-02-2 | LGC Standards [lgcstandards.com]

- 17. PubChemLite - Tetracaine n-oxide (C15H24N2O3) [pubchemlite.lcsb.uni.lu]

- 18. Tetracaine synthesis - chemicalbook [chemicalbook.com]

Dialkyl Tertiary Amine-N-Oxides: Synthetic Methodologies, Bioreductive Prodrugs, and Structural Biology Applications

Introduction: The Chemical Nature of the N-Oxide Motif

Dialkyl tertiary amine-N-oxides are characterized by a highly polar dative bond ( N+→O− ) where a tetracoordinate sp3 hybridized nitrogen is bonded to an oxygen atom[1]. Unlike standard ethers or hydroxylamines, the N-oxide bond possesses a massive dipole moment (typically 4.5–5.0 D), which drastically alters the physicochemical properties of the parent amine[1].

In drug development and biochemical applications, introducing an N-oxide moiety serves three primary functions:

-

Solubility & Permeability Modulation: The strong hydrogen-bonding capability of the oxygen atom significantly increases aqueous solubility while decreasing lipid membrane permeability[2].

-

Charge Masking: N-oxidation neutralizes the basicity of the parent tertiary amine, preventing protonation at physiological pH. This is a critical design principle for reducing the off-target toxicity of DNA-intercalating drugs[3].

-

Amphiphilic Self-Assembly: In aliphatic systems with long alkyl chains (e.g., Lauryldimethylamine-N-oxide, LDAO), the polar N-oxide headgroup paired with a hydrophobic tail creates highly efficient zwitterionic surfactants[4].

Chemical Synthesis: Causality and Chemoselectivity

The direct oxidation of tertiary amines is the most straightforward synthetic route, yet it requires careful selection of the oxidant to balance yield, reaction time, and chemoselectivity[2].

While hydrogen peroxide ( H2O2 ) is highly atom-economical, uncatalyzed H2O2 oxidation is sluggish and often requires a large excess of the reagent[2]. A critical, frequently overlooked issue in pharmaceutical synthesis is that N-oxides form stable hydrogen bonds with residual H2O2 . Failure to quench this residual oxidant can lead to false positives in downstream biological redox assays[2].

To bypass this, electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) or catalytic systems (e.g., Ruthenium/flavin catalysts) are preferred for rapid, quantitative conversion, provided the substrate lacks sensitive functional groups like thioethers or isolated alkenes[2][5].

Protocol 1: Synthesis of Dialkyl Tertiary Amine N-Oxides via mCPBA

This protocol is designed as a self-validating system; the basic alumina filtration step actively prevents peroxy-acid contamination in the final product.

Reagents: Tertiary amine substrate, mCPBA (77% max, remainder is 3-chlorobenzoic acid and water), Dichloromethane (DCM), Basic Alumina ( Al2O3 ).

-

Preparation: Dissolve 1.0 mmol of the tertiary amine in 10 mL of anhydrous DCM and cool to 0 °C in an ice bath. Rationale: Cooling minimizes localized heating and prevents over-oxidation or retro-Cope elimination.

-

Oxidation: Slowly add 1.05 mmol of mCPBA in small portions over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Validation & Quenching: Monitor the disappearance of the parent amine via TLC (using a basic stain like Dragendorff's reagent). Once complete, the reaction mixture will contain the N-oxide and the byproduct 3-chlorobenzoic acid.

-

Purification: Pass the crude mixture directly through a short pad of basic alumina, eluting with a gradient of DCM to 10% Methanol/DCM. Rationale: Basic alumina strongly retains the acidic 3-chlorobenzoic acid byproduct and unreacted mCPBA, allowing the highly polar but neutral N-oxide to elute cleanly.

-

Verification: Confirm the N-O bond formation via 1H NMR; the protons adjacent to the nitrogen will exhibit a characteristic downfield shift ( Δδ≈0.5−1.0 ppm) compared to the parent amine.

Hypoxia-Activated Prodrugs (HAPs) in Oncology

One of the most elegant applications of dialkyl tertiary amine N-oxides is in the design of Hypoxia-Activated Prodrugs (HAPs). Solid tumors frequently outgrow their blood supply, creating hypoxic microenvironments that are resistant to standard radiotherapy and chemotherapy[6].

By exploiting the N-oxide motif, researchers can create prodrugs that are selectively activated in these oxygen-deprived regions. A classic example is AQ4N (Banoxantrone) , a bis-N-oxide derivative of the potent topoisomerase II inhibitor AQ4[3].

The Mechanistic Logic: In normoxic (healthy) tissues, the N-oxide masks the cationic charge of the dialkylamino side chains. This prevents the molecule from tightly binding to DNA, rendering it relatively non-toxic[3]. However, in the hypoxic tumor core, hemeproteins (such as CYP450 reductases) catalyze a two-electron reduction of the N-oxide back to the tertiary amine[7]. This restores the positive charge, allowing the unleashed AQ4 to intercalate DNA and trigger apoptosis[3][7]. Oxygen acts as a direct inhibitor of this process; thus, activation is strictly confined to hypoxic zones[7].

Caption: Mechanism of hypoxia-activated dialkyl amine N-oxide prodrugs.

Table 1: Pharmacological Shift via N-Oxidation[3]

| Property | Parent Amine (AQ4) | N-Oxide Prodrug (AQ4N) | Causality / Mechanism |

| Charge at pH 7.4 | Cationic (+2) | Neutral (Zwitterionic) | N-oxidation removes basic lone pair. |

| DNA Binding Affinity | High (Intercalator) | Negligible | Loss of electrostatic attraction to DNA backbone. |

| Cytotoxicity | High across all cells | Hypoxia-selective | Requires enzymatic bioreduction to activate. |

Structural Biology: Membrane Protein Solubilization

In structural biology, integral membrane proteins must be extracted from the lipid bilayer into an aqueous solution without losing their native, active conformation[8]. This requires detergents that can form stable protein-lipid-detergent complexes[8].

Lauryldimethylamine-N-oxide (LDAO) is a premier zwitterionic detergent used extensively for this purpose[4][9].

Why LDAO? Unlike bulky non-ionic detergents like DDM (n-Dodecyl- β -D-maltoside), LDAO possesses a very small, highly polar N-oxide headgroup. This results in a smaller micelle size. In X-ray crystallography, large detergent micelles can sterically hinder the formation of crystal lattice contacts between protein molecules[4]. LDAO's compact micelle allows for tighter protein packing, making it highly favored for crystallization and Mass Spectrometry (MS) studies[4].

Table 2: Comparison of Common Membrane Solubilization Detergents[9][10]

| Detergent | Type | CMC (%) | CMC (mM) | Primary Application / Advantage |

| LDAO | Zwitterionic | 0.023% | 1 - 2 mM | Small micelle, ideal for MS and X-ray crystallography. |

| DDM | Non-ionic | 0.0087% | 0.17 mM | Highly gentle, preserves large fragile complexes. |

| CHAPS | Zwitterionic | 0.5% | 8 - 10 mM | Non-denaturing, easily removed by dialysis (high CMC). |

Protocol 2: Membrane Protein Solubilization using LDAO

This workflow ensures the thermodynamic stability of the target protein by maintaining the detergent concentration strictly above the Critical Micelle Concentration (CMC).

Reagents: Isolated cell membrane pellet, Solubilization Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol), 10% (w/v) LDAO stock solution, Protease Inhibitor Cocktail.

-

Homogenization: Resuspend the membrane pellet in the Solubilization Buffer at a ratio of 15 mL buffer per 5 g of pellet[9]. Add protease inhibitors (e.g., PMSF, Leupeptin) to prevent proteolytic degradation during extraction[9].

-

Detergent Addition: Slowly add the 10% LDAO stock to the homogenate to achieve a final LDAO concentration of 1.0% to 2.0% (w/v). Rationale: This is roughly 50-100 times the CMC of LDAO (0.023%), ensuring sufficient micellar phase to encapsulate both the proteins and native lipids.

-

Extraction: Incubate the mixture on a rotary shaker at 4 °C for 2 hours. Rationale: Mild agitation at low temperatures prevents thermal aggregation of hydrophobic domains.

-

Clarification: Ultracentrifuge the mixture at 100,000 × g for 45 to 60 minutes at 4 °C[8]. The supernatant now contains the solubilized protein-detergent complexes.

-

Downstream Validation: Analyze the supernatant via SDS-PAGE and Western Blot. Crucial Step: Membrane proteins are prone to aggregation when boiled in SDS. Heat the samples mildly at 46 °C for 20–30 minutes prior to loading on the gel, rather than the standard 95 °C boil[9][10].

Caption: Workflow for membrane protein solubilization using LDAO.

References

- Synthesis of Tertiary Amine N-Oxides-A Review, asianpubs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEb7ugKjJQULNEHEySn57exWKlS9HzFlWcMjhadkHlVDicAsnufSoWPkMYGv0eiCIB9CSGiwoT96YjExMDCEaT7T-_5PG36xrTtbXx7arbpx56zZzmGXQpI53Wm2cFbjz5q0GB1qreUJRpOjToRjIVfvsLT0DOd_I=]

- Product Class 3: Amine N-Oxides, thieme-connect.de,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSplK961nEwHDy1q6EHywvu6cwp4r3lXY17XtKEHQDZQFPSzWRYojp-LLhhrWkUyFneqK9wG5VeeYw8a0etNmaCfSatzmVvCkxpCUaIlaFWulES-WGocv0bd_1f7EmCoLsyiWFQa1B6upDp_cBb4PpWnIdCY0i0po-5KRhfmV2XmlbxqBvPlQwWA==]

- Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWPSNftcl443kWvFmJtiUIR8eebxGVfTSgP4RUBHWkKiDGZRGgjXyH8vSvoXcHsVZZFG07Z0X7rBJ-jL6rtgQ6iU4QF-WwTTEwWOnuY-W5W99mEZgblFddaAcuR-fUsgYnAezgejf1xVOqMLw=]

- Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VgGtT9Ubciklk7nOScnH--lVznd3glXXbJLd1G-_ErBKHOeuhgkFnJ-3vG_6402zNoa8aewsDPKPfxJPRy5E0a2-yYZksmvyv5TRiB2yVGJ8UJ3cufj547OhrOLHaaVNHl7PUAb-xrtkKzI=]

- Medicinal Chemistry of Drugs with N-Oxide Functionalities, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Wn_hkVWBlifXe0wS5S1B2ynFIpLzU3A-4J7ziO8MOvmM5jXANZsz8wmqxONFQhjHY33cGiTmolbzjLKLSI6sPvq5DHqEpvITcTET22m0BYtPYmH3MwSiWUoT2hV4_SuYCGALWSWTNdPqrKyPOnOG]

- Membrane Protein Solubilization Protocol with Polymers, cube-biotech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfgRiKmI39EDoX92-Hqu8W9kEzXQSPQ9sqApB3sbvOEb51z4slFUsSMXvwab8MMPaVHVHptF7YwqnwvqD30FfsJPEuKDgXt_OBCMFVZpVP7tbDRZ4GQpmLswAeRLRi3MAm5r83On3N63GuAer0zrcTqHvY3_8huidQutIpQCQIvJIl98LHa9TDSE=]

- Membrane Protein Solubilization Protocol with Copolymers & Detergents, cube-biotech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrSfoJghbqTv60Ldn4I9GRylo_9x4HPQww45fTeDEMEpU8q-yO7798o8BuL-5o2NKDWGi5V2viOQ0HrYutwPUObzis9ni4F80ATpqCMQsd5sDcju22Spx7IYVvJ7_xMM_FrOdA327QLRYbJbV7bRgX6S_jzNyvJBPm0VPQbfa4M6fWTcOQoc3KNCn62tnWJ_QQ_ikdSTwsuhESfDtjOVGvrTuNB55m1wWiyyiBz6FBldFFDf4r7d-c86phVoQEnv6BPkOpQp-_0KiEq-lhb4=]

- Solubilization of Membrane Proteins, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHlFysXyP32AOAACHzKUkmnGDFBtRr9jcVLmFYJ0HkiLXo8nfTm3KSN_anMWI588nA4N4jSYBUoieGjLsMmD_qlV5c4JMlGddky1Uh0BNlXsGskmpvsVV-ySPwp3WZQFjCcGQCjKBIJdniX2rl_1-ZDgB5Zx81Grkn-g_eAJS2MRECIvGxOg2bVJb1lEMTJby4xSsasa7ljuTSV-pZw7sVqvcrqwabfDAQoWU1Xtk=]

- Membrane Protein Extraction and Isolation, thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpuqLJ8ELburTsLir-pcC03O6kB00AfmfQDethj2o2XxCVRMjlkYNx9TORGu65bJPJdH2Mc-zfJpLKzIndHLqCbV1Gx3VE-hUj7U2jNUeioPQa-QUAfDo_7-3fJ_NWVN_wetmt6gNH08c_YnYdUp2lG96gFiCDQ9ae6yYETlzaL0eqw1id5sQXdzqo3mGkFVVrrtjgAOnQCvtK8rWGywrJox-xVYgMgz7as3jw0rfurtlxP3z-8rmyf1FgF-LpNRq3F9bdhrmBTt_SDzK4zO-UTVmClkjUH57Brh1Oukenh5UugvuHcjcf]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 9. cube-biotech.com [cube-biotech.com]

- 10. cube-biotech.com [cube-biotech.com]

Methodological & Application

Application Note: Laboratory Synthesis and Isolation Protocol for Tetracaine N-Oxide

Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: Tetracaine N-Oxide (CAS: 55750-02-2) Application: API Impurity Profiling, Reference Standard Synthesis, and Stability-Indicating Assay Development

Executive Summary & Mechanistic Rationale

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent ester-type local anesthetic. During formulation, storage, or forced degradation studies, tetracaine is highly susceptible to oxidative degradation, primarily yielding Tetracaine N-Oxide [1]. Synthesizing high-purity reference standards of this specific impurity is a critical regulatory requirement for analytical method validation (AMV) and quality control (QC) in abbreviated new drug applications (ANDAs) [2].

Chemoselectivity and Causality in Oxidation

Tetracaine possesses two distinct amine centers: a secondary aromatic amine (butylamino group) and a tertiary aliphatic amine (dimethylamino group).

-

Why does oxidation occur exclusively at the tertiary amine? The lone pair on the secondary aromatic amine is delocalized into the electron-withdrawing para-benzoate ring via p−π conjugation, rendering it poorly nucleophilic. Conversely, the tertiary dimethylamino group is highly electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic oxygen transfer.

This guide details two orthogonal synthetic strategies: Method A (m-CPBA) for rapid, lab-scale generation, and Method B (Hydrogen Peroxide) for greener, scale-up applications [3].

Synthetic Workflow Visualization

Caption: Divergent synthetic pathways for Tetracaine N-Oxide synthesis utilizing m-CPBA or H2O2.

Reagent and Quantitative Parameters

The following table summarizes the stoichiometric and environmental parameters for both methodologies to ensure reproducibility.

| Parameter | Method A: m -CPBA Oxidation | Method B: H2O2 Oxidation |

| Primary Oxidant | m -Chloroperoxybenzoic acid (77%) | 35% Aqueous Hydrogen Peroxide |

| Equivalents | 1.1 - 1.2 eq | Excess (Added in 3 portions) |

| Solvent System | Anhydrous Dichloromethane (DCM) | Methanol (MeOH) |

| Reaction Temp. | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 Hours | 42 - 48 Hours |

| Quenching Agent | Na2S2O3 (aq) + NaHCO3 (aq) | Platinum (Pt) Black suspension |

| Primary Byproduct | m -Chlorobenzoic acid (requires extraction) | Water (Environmentally benign) |

Step-by-Step Experimental Protocols

Method A: Rapid Synthesis via m -CPBA (Recommended for < 5g Scale)

Causality Note: m -CPBA is highly electrophilic, driving the reaction to completion rapidly. However, it generates m -chlorobenzoic acid as a byproduct, which must be rigorously removed via basic aqueous workup to prevent co-elution during chromatography.

-

Preparation: Dissolve 1.0 g (3.78 mmol) of Tetracaine free base in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control: Cool the solution to 0°C using an ice-water bath. Reasoning: Controlling the initial exotherm prevents over-oxidation or cleavage of the ester bond.

-

Oxidant Addition: Dissolve 0.93 g (1.1 eq, assuming 77% purity) of m -CPBA in 10 mL of DCM. Add this solution dropwise to the tetracaine solution over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, UV detection).

-

Workup (Quenching): Add 15 mL of 10% aqueous sodium thiosulfate ( Na2S2O3 ) and stir vigorously for 10 minutes to destroy unreacted peroxides.

-

Workup (Neutralization): Transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) ( 3×20 mL). Reasoning: This deprotonates the m -chlorobenzoic acid byproduct, partitioning it into the aqueous phase as a water-soluble sodium salt.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude N-oxide.

Method B: Scale-Up Synthesis via H2O2 (Recommended for > 5g Scale)

Causality Note: Hydrogen peroxide is a milder oxidant. To drive the reaction to completion, it must be added in sequential aliquots over an extended period. The excess peroxide is safely decomposed into water and oxygen gas using a catalytic amount of Platinum black [3].

-

Preparation: Dissolve 5.0 g (18.9 mmol) of Tetracaine free base in 15 mL of Methanol.

-

Sequential Oxidation:

-

Add 2.5 mL of 35% aqueous H2O2 . Stir at room temperature for 18 hours.

-

Add a second 2.5 mL portion of 35% H2O2 . Stir for 6 hours.

-

Add a final 2.5 mL portion of 35% H2O2 . Stir for an additional 18 hours.

-

-

Catalytic Quenching: Cool the reaction mixture in an ice-water bath. Carefully add a suspension of 10 mg of Platinum (Pt) black in 1 mL of water portion-wise. Caution: Vigorous O2 gas evolution will occur.

-

Maturation: Stir until gas evolution completely ceases (typically 2-4 hours).

-

Filtration: Filter the mixture through a pad of Celite to remove the Pt catalyst. Wash the Celite pad with 10 mL of Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene ( 2×10 mL) to remove residual water azeotropically.

Workup & Quenching Logic System

Caption: Logical decision tree for reaction quenching and byproduct removal based on the chosen oxidant.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized standard, the protocol must be self-validating. The conversion of a tertiary amine to an N-oxide induces specific, predictable physicochemical shifts.

| Analytical Technique | Tetracaine (Free Base) | Tetracaine N-Oxide | Mechanistic Rationale for Shift |

| TLC ( Rf ) (DCM:MeOH 9:1) | ~0.65 | ~0.25 | The N-O dipole significantly increases molecular polarity, increasing affinity for the stationary phase. |

| LC-MS (ESI+) | m/z 265.1 [M+H]+ | m/z 281.1 [M+H]+ | Addition of one oxygen atom (+16 Da). N-oxides fragment characteristically by losing −OH or alkene groups under CID [4]. |

| 1 H-NMR ( N(CH3)2 ) | ~2.30 ppm (Singlet, 6H) | ~3.20 ppm (Singlet, 6H) | The highly electronegative oxygen atom deshields the adjacent methyl protons, shifting them downfield. |

Purification Note: If purification is required, use Neutral Alumina column chromatography rather than standard Silica Gel. N-oxides often streak heavily or bind irreversibly to acidic silica. Elute with a gradient of DCM to DCM:MeOH (95:5).

References

- Bodor, N. S. (2005). Formulations of n-oxide prodrugs of local anesthetics for the treatment of pulmonary inflammation associated with asthma, bronchitis, and COPD (Patent No. WO2005044233A1). World Intellectual Property Organization.

-

ResearchGate. (n.d.). Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. Retrieved from[Link]

Definitive Characterization of Tetracaine N-Oxide: An Advanced HPLC-MS/MS Protocol

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the characterization and quantification of Tetracaine N-Oxide, a significant metabolite of the local anesthetic tetracaine. As the development of robust analytical methods is paramount for pharmacokinetic, toxicological, and metabolic studies, we present a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs. The method leverages the unparalleled sensitivity and selectivity of tandem mass spectrometry to provide unambiguous identification and reliable quantification of Tetracaine N-Oxide in complex biological matrices.

Scientific Introduction & Method Principle

Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent local anesthetic of the ester class.[1][2] Its clinical efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for comprehensive safety and pharmacokinetic profiling. One of the key metabolic pathways for compounds containing a tertiary amine, such as tetracaine, is N-oxidation. The resulting metabolite, Tetracaine N-Oxide, can possess its own pharmacological or toxicological properties, making its precise characterization essential.[3]

This protocol employs reverse-phase HPLC to achieve chromatographic separation of Tetracaine N-Oxide from its parent compound and other potential metabolites. Following separation, the analyte is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the protonated Tetracaine N-Oxide molecule) is isolated, fragmented, and one or more of its characteristic product ions are monitored.[4][5] This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, providing exceptional specificity and minimizing interference from matrix components.

Materials and Instrumentation

Reagents and Chemicals

-

Reference Standards: Tetracaine N-Oxide (CAS: 55750-02-2), Tetracaine (CAS: 94-24-6).[6][7]

-

Internal Standard (IS): Tetracaine-d6 or a suitable structural analog (e.g., Procaine).[1][8]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Mobile Phase Additives: Formic acid (≥99%) or ammonium acetate (≥99%).

-

Sample Preparation: Acetonitrile for protein precipitation; human plasma (or other relevant biological matrix).

Instrumentation

-

HPLC System: A binary or quaternary UHPLC/HPLC system capable of delivering precise gradients.

-

Mass Spectrometer: A triple quadrupole (QqQ) or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Experimental Workflow and Protocols

The overall experimental process is designed for efficiency and robustness, ensuring high-quality data generation.

Caption: HPLC-MS/MS Experimental Workflow for Tetracaine N-Oxide Analysis.

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tetracaine N-Oxide and the Internal Standard in methanol to create individual 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 acetonitrile:water mixture to create working solutions for building the calibration curve and for quality control (QC) samples.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples but can be adapted. Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins.

-

Aliquot Sample: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Spike the sample with 10 µL of the Internal Standard working solution (e.g., at 100 ng/mL) and briefly vortex. The IS is crucial for correcting variations in extraction efficiency and instrument response.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The cold temperature and organic solvent denature and precipitate plasma proteins.

-

Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

HPLC Conditions

The choice of a C18 column provides excellent retention and separation for compounds of this polarity, while the acidic mobile phase ensures consistent protonation of the analytes for positive ion mode ESI.[9]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Industry standard for retaining and separating small molecules from biological matrices.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reverse-phase column. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A gradient ensures elution of both early and late-eluting compounds and cleans the column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |

Mass Spectrometer Conditions

The MRM transitions are the cornerstone of this method's selectivity. The precursor ion is the protonated molecule [M+H]+. Product ions are generated via collision-induced dissociation (CID).

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Tetracaine and its N-oxide contain basic nitrogen atoms that are readily protonated. |

| Capillary Voltage | +4.5 kV | Optimizes the formation of gas-phase ions in the ESI source. |

| Source Temp. | 350 °C | Facilitates desolvation of the droplets from the HPLC eluent. |

| MRM Transitions | See Table Below | Provides the highest degree of selectivity and sensitivity for quantification.[4] |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetracaine N-Oxide | 281.2 | 222.1 | 15 |

| 86.1 | 20 | ||

| Tetracaine | 265.2 | 120.1 | 25 |

| Tetracaine-d6 (IS) | 271.2 | 120.1 | 25 |

Note: Collision energies are instrument-dependent and require optimization.

Fragmentation Mechanism and Data Interpretation

The identity of Tetracaine N-Oxide is confirmed by its retention time and, most importantly, its characteristic fragmentation pattern.

Caption: Proposed MS/MS fragmentation pathway for protonated Tetracaine N-Oxide.

-

Precursor Ion [M+H]+ (m/z 281.2): This corresponds to the molecular weight of Tetracaine N-Oxide (280.37 g/mol ) plus a proton.[6][7]

-

Product Ion (m/z 222.1): This significant fragment results from the characteristic loss of N,N-dimethylhydroxylamine. This neutral loss is a highly diagnostic pathway for dialkyl tertiary amine N-oxides and provides strong evidence for the location of the oxygen atom on the tertiary nitrogen.[10]

-

Product Ion (m/z 86.1): This ion corresponds to the protonated dimethylaminoethyl moiety, resulting from the cleavage of the ester bond, a common fragmentation pathway for ester-containing compounds.

By monitoring these specific transitions, the method achieves definitive characterization. The chromatographic data, when plotted as peak area ratios (Analyte/IS) against concentration, should yield a linear calibration curve (r² > 0.99), allowing for accurate quantification of the analyte in unknown samples. For regulated bioanalysis, the method's performance must be fully validated according to guidelines from regulatory bodies, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11]

Conclusion

This application note details a robust and highly selective HPLC-MS/MS method for the definitive characterization and quantification of Tetracaine N-Oxide. By explaining the scientific rationale behind key steps—from sample preparation to the interpretation of mass spectral fragmentation—this guide empowers researchers to confidently implement and adapt this protocol. The methodology is fit for purpose in demanding research and drug development environments, providing the accuracy and reliability required for pharmacokinetic, metabolism, and safety assessment studies.

References

-

Hu, Y., et al. (2022). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Liang, S. Y., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules. Available at: [Link]

-

Hino, Y., et al. (2000). Sensitive and selective determination of tetracaine and its metabolite in human samples by gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

-

Jia, Y., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Axios Research. (n.d.). Tetracaine N-Oxide. Axios Research. Available at: [Link]

-

Singh, N. N., & Squier, W. L. (2010). A Simple Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Relative Plasma Exposures of Drug Metabolites across Species for Metabolite Safety Assessments. Drug Metabolism and Disposition. Available at: [Link]

-

Ramirez Fernandez, M. M., et al. (2007). Liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of multiple hallucinogens, chlorpheniramine, ketamine, ritalinic acid, and metabolites, in urine. Journal of Analytical Toxicology. Available at: [Link]

-

Kadi, S. (2014). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Biomedical Chromatography. Available at: [Link]

-

Veeprho. (n.d.). Tetracaine Impurities and Related Compound. Veeprho. Available at: [Link]

-

NIST. (n.d.). Tetracaine. NIST WebBook. Available at: [Link]

-

Jemal, M., & Xia, Y. Q. (2006). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

An, J. H., & Das, A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In book: LC-MS in Drug Bioanalysis. Available at: [Link]

-

Widler, P., et al. (2019). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Seo, M. K., et al. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Tetracaine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. api.unil.ch [api.unil.ch]

- 6. Tetracaine N-Oxide - CAS - 55750-02-2 | Axios Research [axios-research.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of multiple hallucinogens, chlorpheniramine, ketamine, ritalinic acid, and metabolites, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tetracaine N-Oxide in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative determination of Tetracaine N-oxide, a significant metabolite of the local anesthetic Tetracaine, in human plasma samples. The methodology is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis. The protocol is designed to ensure scientific integrity and adheres to the principles outlined in the FDA's bioanalytical method validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Significance of Quantifying Tetracaine N-Oxide

Tetracaine is a potent local anesthetic of the ester type, widely used in various medical procedures.[5] Its metabolism in the human body is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of the metabolic pathways involves the formation of Tetracaine N-oxide. The quantification of this metabolite is crucial for a comprehensive understanding of Tetracaine's disposition, potential for drug-drug interactions, and overall safety profile.[5]

N-oxide metabolites can sometimes be pharmacologically active and their concentrations can influence the therapeutic or toxic effects of the parent drug.[1] Furthermore, regulatory agencies may require the characterization and quantification of significant metabolites during drug development.[6] However, the analysis of N-oxide metabolites presents unique challenges due to their potential instability. They can be susceptible to in-source fragmentation in the mass spectrometer or chemical reduction back to the parent amine during sample preparation and analysis, leading to inaccurate quantification.[1] This protocol is specifically designed to address these challenges and provide a reliable method for Tetracaine N-oxide quantification.

Principle of the Method

This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of Tetracaine N-oxide. The workflow involves:

-

Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed to isolate Tetracaine N-oxide and an appropriate internal standard (IS) from the plasma matrix. This technique is chosen for its efficiency in removing proteins and other interfering substances.

-

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate Tetracaine N-oxide from its parent drug, Tetracaine, and other endogenous plasma components. This separation is crucial to prevent in-source conversion and ensure accurate quantification.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This highly selective and sensitive technique allows for the precise quantification of the analyte by monitoring specific precursor-to-product ion transitions.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Tetracaine N-oxide Reference Standard | ≥98% purity | Commercially available |

| Tetracaine Hydrochloride | USP grade | Commercially available |

| Tetracaine-d6 (Internal Standard) | ≥98% purity, ≥99% isotopic purity | Commercially available |

| Acetonitrile | HPLC or LC-MS grade | Commercially available |

| Methanol | HPLC or LC-MS grade | Commercially available |

| Formic Acid | LC-MS grade | Commercially available |

| Ammonium Formate | LC-MS grade | Commercially available |

| Methyl tert-butyl ether (MTBE) | HPLC grade | Commercially available |

| Human Plasma (with K2EDTA as anticoagulant) | Pooled, drug-free | Reputable biological supplier |

| Deionized Water | Type I, 18.2 MΩ·cm | In-house water purification system |

Experimental Protocols

Preparation of Stock and Working Solutions

Causality behind Experimental Choices: The use of a deuterated internal standard (Tetracaine-d6) is highly recommended. It closely mimics the chemical and physical properties of the analyte, ensuring similar extraction recovery and ionization efficiency, thus compensating for matrix effects and improving the accuracy and precision of the method.

-

Tetracaine N-oxide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetracaine N-oxide reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tetracaine-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.